Amitriptynol

Descripción

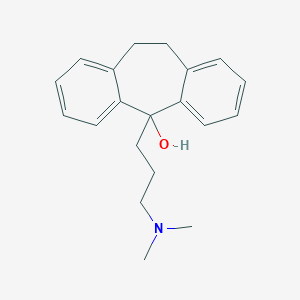

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-[3-(dimethylamino)propyl]tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaen-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25NO/c1-21(2)15-7-14-20(22)18-10-5-3-8-16(18)12-13-17-9-4-6-11-19(17)20/h3-6,8-11,22H,7,12-15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONSQUXZPOPTSQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCC1(C2=CC=CC=C2CCC3=CC=CC=C31)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10151214 | |

| Record name | Amitriptynol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10151214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1159-03-1 | |

| Record name | 5-[3-(Dimethylamino)propyl]-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1159-03-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Amitriptynol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001159031 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Amitriptynol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10151214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(3-dimethylaminopropyl)-10,11-dihydrodibenzo[a,d]cyclohepten-5-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.267 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AMITRIPTYNOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/67H6DX3NOO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Molecular Pharmacodynamics of Amitriptyline and Its Active Metabolites

Neurotransmitter Reuptake Inhibition Mechanisms

The principal mechanism of action for amitriptyline (B1667244) is the inhibition of the reuptake of the neurotransmitters serotonin (B10506) (5-HT) and norepinephrine (B1679862) (NE) from the synaptic cleft. patsnap.commdpi.com This action leads to an increased concentration and prolonged activity of these neurotransmitters at the postsynaptic neuron, which is believed to be the basis of its antidepressant effects. wikipedia.org

Serotonin Transporter (SERT) and Norepinephrine Transporter (NET) Interactions

Table 1: Binding Affinities (Ki) of Amitriptyline and Nortriptyline (B1679971) for Monoamine Transporters

| Compound | SERT (Ki, nM) | NET (Ki, nM) |

|---|---|---|

| Amitriptyline | 3.45 medchemexpress.com | 13.3 medchemexpress.com |

| Nortriptyline | >10 nih.gov | Potent inhibitor drugbank.comnih.gov |

This table is interactive. Click on the headers to sort the data.

Impact on Synaptic Cleft Neurotransmitter Concentrations

The blockade of SERT and NET by amitriptyline and nortriptyline leads to a significant increase in the concentrations of serotonin and norepinephrine in the synaptic cleft. drugbank.comclinmedjournals.org This enhanced availability of these key monoamines allows for greater stimulation of postsynaptic receptors, which is thought to mediate the therapeutic effects in depression and pain management. mdpi.comclinmedjournals.org The elevation of norepinephrine levels in the spinal cord's posterior gray column is particularly implicated in the analgesic properties of amitriptyline. wikipedia.org

Presynaptic Autoreceptor and Heteroreceptor Desensitization

Initially, the increased synaptic levels of serotonin and norepinephrine activate presynaptic autoreceptors (like 5-HT1A) and heteroreceptors, which normally function to inhibit further neurotransmitter release. neu.edu.trpsychdb.com However, with chronic administration of amitriptyline, these presynaptic receptors become desensitized. nih.gov This desensitization leads to a disinhibition of the neuron's firing rate, ultimately resulting in enhanced and sustained serotonergic and noradrenergic neurotransmission. nih.govpsychdb.com This longer-term adaptive change is considered a crucial step in the onset of the therapeutic action of tricyclic antidepressants. nih.gov

Receptor Binding Profiles and Modulatory Actions

In addition to its effects on neurotransmitter reuptake, amitriptyline and its metabolites interact with a wide array of other receptors. These interactions are largely responsible for the drug's side effect profile but also contribute to its therapeutic actions in some cases.

Alpha-Adrenergic Receptor Interactions (α1A)

Amitriptyline is a potent antagonist of alpha-1 adrenergic receptors (α1A). wikipedia.orgmdpi.comnih.gov The blockade of these receptors can lead to vasodilation. patsnap.com Studies have shown that amitriptyline has a considerably higher affinity for α1A-adrenoceptors compared to α1B-adrenoceptors. researchgate.net This interaction is a significant contributor to some of the cardiovascular side effects associated with the drug. nih.govbmj.com

Histamine (B1213489) H1 Receptor Affinity

Amitriptyline displays a very high affinity for the histamine H1 receptor, acting as a potent antagonist. wikipedia.orgmdpi.comnih.gov This antihistaminic activity is a primary reason for some of the common side effects of amitriptyline. nih.govbmj.com The blockade of H1 receptors is also linked to appetite stimulation. bmj.com The affinity for the H1 receptor is one of the strongest among all of amitriptyline's receptor interactions. selleckchem.comnih.gov

Table 2: Receptor Binding Affinities (Ki) of Amitriptyline

| Receptor | Ki (nM) |

|---|---|

| Histamine H1 | 0.5 selleckchem.com |

| Alpha-1A Adrenergic | High Affinity wikipedia.orgmdpi.comnih.gov |

This table is interactive. Click on the headers to sort the data.

Muscarinic Acetylcholine (B1216132) Receptor Binding (M1-M5)

Amitriptyline and its primary active metabolite, nortriptyline, exhibit significant binding affinity for muscarinic acetylcholine receptors, acting as antagonists. medicines.org.ukpatsnap.compatsnap.com This antagonism is not selective for any single subtype (M1-M5), meaning these compounds block a broad range of muscarinic receptors throughout the body. nih.govfrontiersin.org The affinity of amitriptyline for these receptors is considered high, contributing to its notable anticholinergic effects. patsnap.comwikipedia.org

Studies comparing the two have shown that amitriptyline generally possesses a higher affinity for muscarinic receptors than nortriptyline. mdpi.com For instance, one in vitro study reported that paroxetine (B1678475) has approximately one and a half times the affinity of nortriptyline for muscarinic receptors, and is comparable to imipramine. psychiatryonline.org However, another study indicated that at therapeutic plasma concentrations, paroxetine has about one-fifth the anticholinergic potential of nortriptyline in older patients. psychiatryonline.org

The binding affinities (Ki) of amitriptyline for the five human muscarinic receptor subtypes are all within the nanomolar range, indicating potent antagonism. wikipedia.orgdrugbank.com There are no significant differences in amitriptyline's affinity across the M1-M5 subtypes, confirming its non-selective profile. nih.govdrugbank.com This non-selectivity has been demonstrated in both radioligand binding and functional assays. nih.gov

The anticholinergic activity of these compounds is a direct result of their ability to block muscarinic receptors. uc.pt In human tissues, nortriptyline has shown different affinities for muscarinic receptors in the bladder versus the ileum, which may have therapeutic implications. nih.gov

Table 1: Muscarinic Receptor Binding Affinities (Ki, nM) of Amitriptyline

| Receptor Subtype | Reported Ki (nM) |

| M1 | 11.8 - 14 |

| M2 | 11.8 - 110 |

| M3 | 12.8 - 50 |

| M4 | 7.2 - 84 |

| M5 | 15.7 - 97 |

Data compiled from multiple sources. wikipedia.orgdrugbank.comdrugbank.com

Serotonin Receptor Subtype Engagement (5-HT2A, 5-HT2C)

Amitriptyline is a potent antagonist at both the 5-HT2A and 5-HT2C serotonin receptor subtypes. wikipedia.orgscispace.com This antagonistic activity is a significant component of its pharmacodynamic profile. The affinity for these receptors is high, with Ki values in the low nanomolar range. wikipedia.org

The blockade of 5-HT2C receptors, in particular, has been linked to some of the therapeutic effects of antidepressants. researchgate.net Studies have shown that the ability of various antagonists to block the effects of the 5-HT2C agonist m-chlorophenylpiperazine (mCPP) is strongly correlated with their affinity for the 5-HT2C receptor. nih.gov Amitriptyline, along with other antidepressants, has demonstrated a high affinity for 5-HT2C receptors. researchgate.net

Table 2: Serotonin Receptor Binding Affinities (Ki, nM) of Amitriptyline

| Receptor Subtype | Reported Ki (nM) |

| 5-HT2A | 2.3 - 14.5 |

| 5-HT2C | 3.2 - 19 |

Data compiled from multiple sources. wikipedia.org

Ion Channel Modulation and Electrophysiological Effects

Sodium Channel Blockade

A significant aspect of amitriptyline's molecular action is its ability to block voltage-gated sodium channels. patsnap.comwikipedia.orgmdpi.com This action is considered a key mechanism contributing to its analgesic effects in neuropathic pain. patsnap.comwikipedia.org Amitriptyline is a non-selective blocker of multiple sodium channel subtypes, including Nav1.3, Nav1.5, Nav1.6, Nav1.7, and Nav1.8. wikipedia.org

The blockade of sodium channels by amitriptyline is state-dependent, meaning it binds more strongly to the open and inactivated states of the channel. researchgate.net This property is shared with local anesthetics and is thought to dampen neuronal excitability. researchgate.net The binding site for amitriptyline on the sodium channel is believed to overlap with that of local anesthetics. researchgate.net

This sodium channel blockade is also responsible for some of the cardiotoxic effects of amitriptyline, particularly in overdose situations. nih.govemcrit.org The inhibition of cardiac sodium channels (specifically Nav1.5) can lead to conduction abnormalities and arrhythmias. frontiersin.orgoup.comaerjournal.com Both amitriptyline and its metabolite nortriptyline have been shown to block cardiac sodium channels. emcrit.orgfrontiersin.org

Calcium and Potassium Channel Interactions

Amitriptyline also interacts with various calcium and potassium ion channels, although these interactions are generally less potent than its effects on sodium channels.

Calcium Channels: Amitriptyline can partially block voltage-dependent calcium channels. nih.gov This effect may be involved in its ability to reduce intracellular calcium levels induced by excitatory amino acids. nih.gov Some evidence suggests an interaction with L-type calcium channels, as verapamil (B1683045) (a calcium channel blocker) can increase plasma levels of tricyclic antidepressants. medicines.org.ukdrugs.com In ventricular myocytes, amitriptyline has been shown to have multiple effects on sarcoplasmic reticulum (SR) Ca2+ handling, including activating ryanodine (B192298) receptor (RyR) channels at micromolar concentrations. nih.gov

Potassium Channels: Amitriptyline is a known blocker of several types of potassium channels. researchgate.netmedscape.com It inhibits human Kv1.1 and Kv7.2/7.3 channels in a concentration-dependent manner. nih.gov The blockade of Kv7.2/7.3 channels can lead to neuronal depolarization. nih.gov Amitriptyline also blocks Kv7.1/KCNE1 channels, which are responsible for the slow delayed rectifier potassium current (IKs) in the heart, potentially contributing to QT interval prolongation. sci-hub.se Furthermore, it inhibits TREK-1 two-pore domain potassium channels, which are involved in regulating neuronal excitability. researchgate.net The central antinociceptive effects of amitriptyline may involve the opening of different subtypes of K+ channels, including voltage-gated, ATP-sensitive (KATP), and Ca2+-gated channels. researchgate.netunifi.it

Neurotrophic and Neuroplasticity Mechanisms

Regulation of Brain-Derived Neurotrophic Factor (BDNF) Levels

Amitriptyline has been shown to influence the expression of brain-derived neurotrophic factor (BDNF), a key molecule involved in neuronal survival, growth, and synaptic plasticity. patsnap.commdpi.com The neurotrophin hypothesis of depression suggests that reduced BDNF levels contribute to the pathophysiology of depression, and that antidepressants may exert their therapeutic effects by increasing BDNF expression. mdpi.com

Studies have demonstrated that amitriptyline can increase BDNF mRNA expression in primary cultured rat cortical astrocytes and microglia. nih.govplos.org This effect appears to be mediated through the ERK-dependent signaling pathway. mdpi.comnih.gov Amitriptyline has also been shown to increase the production of BDNF in the hippocampus and to induce the phosphorylation of its receptor, TrkB. nih.gov

However, the relationship between amitriptyline, its metabolites, and BDNF is complex and not entirely consistent across all studies. For instance, some research indicates that while amitriptyline can induce BDNF expression, its active metabolite nortriptyline may not have the same effect. nih.gov Additionally, one study found no association between a common polymorphism in the BDNF gene (Val66Met) and the treatment response to nortriptyline. pharmgkb.org Other research suggests that amitriptyline may not directly regulate TrkB phosphorylation in primary neurons. researchgate.net Despite these differing findings, the modulation of BDNF and neurotrophic pathways remains a significant area of investigation into the long-term mechanisms of action of amitriptyline. researchgate.net Chronic use of nortriptyline has also been linked to influencing BDNF expression. patsnap.comfrontiersin.org

Induction of Neurite Outgrowth and Synaptogenesis

Amitriptyline and its active metabolite, nortriptyline, have been shown to promote neurite outgrowth, the process by which neurons sprout new projections (axons and dendrites). nih.govneurofit.com This is a fundamental step in synaptogenesis, the formation of new synapses, which is crucial for neuronal plasticity. neurofit.com Studies on rat primary cortical neurons revealed that amitriptyline and nortriptyline significantly increase the number of primary neurites, their length, and the number of branches. nih.govresearchgate.net This effect is not a secondary consequence of its traditional antidepressant action but rather a direct influence on pathways governing neuronal growth. neurofit.com

The mechanism underlying this neurotrophic effect involves the direct activation of the MAPK (mitogen-activated protein kinase) signaling pathway. nih.govresearchgate.net Specifically, the MEK inhibitor PD98059 was found to block the amitriptyline-induced increase in neurite outgrowth, confirming the involvement of this pathway. nih.govnih.gov This suggests that amitriptyline can foster structural changes in the brain that may contribute to its therapeutic effects by enhancing neuronal connectivity. neurofit.com

Protection Against Pro-inflammatory Cytokine-Induced Neuronal Atrophy (e.g., TNF-α)

Chronic inflammation and elevated levels of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) are linked to neuronal atrophy and synaptic loss, which are features of neurodegenerative diseases and depression. nih.govexplorationpub.com Amitriptyline exhibits significant neuroprotective properties by counteracting the damaging effects of these cytokines. nih.govexplorationpub.com

In studies using primary cortical neurons, pretreatment with amitriptyline or nortriptyline was shown to prevent the atrophy and reduction in synaptic protein colocalization induced by TNF-α. nih.govnih.gov This protective action is mediated through its agonistic activity at Trk receptors, mimicking the neuroprotective effects of endogenous growth factors. nih.govsci-hub.se By shielding neurons from inflammatory damage, amitriptyline helps preserve neuronal structure and synaptic integrity. nih.govnih.gov

Trk Receptor Agonism

A key discovery in understanding amitriptyline's molecular action is its role as a direct agonist of the Tropomyosin receptor kinase (Trk) family, specifically TrkA and TrkB receptors. nih.govnih.govsciencedaily.com Unlike other tricyclic antidepressants, amitriptyline can directly bind to the extracellular domains of these receptors, triggering their dimerization and activation in a manner similar to their natural ligands, such as Brain-Derived Neurotrophic Factor (BDNF). nih.govsciencedaily.comresearchgate.net

This agonism initiates downstream signaling cascades, including the Akt and MAP kinase pathways, which are vital for neuronal survival and growth. nih.gov The activation of Trk receptors by amitriptyline is independent of its effects on monoamine reuptake and is crucial for its neurotrophic and neuroprotective activities. nih.govnih.gov For instance, the neuroprotective effect of amitriptyline against kainic acid-induced neuronal death is abolished when TrkA is inhibited. nih.govnih.gov Furthermore, amitriptyline's ability to induce neurite outgrowth is blocked by Trk receptor antagonists. nih.govnih.gov This direct interaction with Trk receptors represents a distinct mechanism of action that contributes significantly to its therapeutic profile. sciencedaily.com

Interactive Data Table: Amitriptyline's Effect on Neuronal Growth Pathways

| Compound/Agent | Effect on Neurite Outgrowth | Signaling Pathway Involved | Key Finding |

|---|---|---|---|

| Amitriptyline | Induces neurite outgrowth | Trk/MAPK | Directly binds to and activates Trk receptors, promoting neuronal growth. nih.govresearchgate.net |

| Nortriptyline | Induces neurite outgrowth | Trk/MAPK | The active metabolite of amitriptyline also shows neurotrophic effects. nih.gov |

| TNF-α | Causes neuronal atrophy | Pro-inflammatory cytokine signaling | Reduces neuronal complexity and synaptic markers. nih.gov |

| Amitriptyline + TNF-α | Protects against atrophy | Trk-dependent | Pretreatment with amitriptyline prevents TNF-α-induced neuronal damage. nih.govnih.gov |

| K252a (Trk inhibitor) | Blocks amitriptyline's effect | Trk signaling | Confirms that amitriptyline's neurotrophic action is Trk-dependent. nih.govnih.gov |

| PD98059 (MEK inhibitor) | Blocks amitriptyline's effect | MAPK/ERK signaling | Implicates the MAPK pathway downstream of Trk activation. nih.govresearchgate.net |

Involvement of Other Endogenous Systems

Opioidergic System Engagement

Amitriptyline's therapeutic utility extends to pain management, an effect partially mediated through its engagement with the endogenous opioidergic system. clinmedjournals.org While not a direct opioid receptor agonist, evidence suggests that amitriptyline's analgesic action is influenced by this system. clinmedjournals.orgnih.gov Studies have shown that the opioid receptor antagonist naloxone (B1662785) can reduce the antinociceptive effects of amitriptyline, suggesting that amitriptyline may work by increasing the release of endogenous opioid peptides. clinmedjournals.org Furthermore, co-administration of amitriptyline with morphine has been found to enhance morphine's analgesic effects and lessen the development of tolerance. clinmedjournals.org This interaction highlights a complex, indirect mechanism contributing to amitriptyline's pain-relieving properties.

Gamma-Aminobutyric Acid (GABA) Transmission Modulation

Amitriptyline also modulates the gamma-aminobutyric acid (GABA) system, the main inhibitory neurotransmitter network in the central nervous system. Its interaction with GABAergic transmission is complex. Acutely, amitriptyline can inhibit GABA-mediated chloride ion uptake. nih.gov However, with chronic treatment, it appears to enhance GABA-stimulated chloride influx, suggesting a positive modulatory effect on GABA_A receptors over time. nih.govresearchgate.net This potentiation of GABAergic function could contribute to the anxiolytic and sedative properties of the drug. caldic.com More recent studies suggest that at therapeutic concentrations, amitriptyline may act presynaptically to reduce GABA release. nih.gov These varied findings indicate that amitriptyline's effect on GABA transmission is multifaceted, potentially involving changes in GABA_A receptor subunit expression with long-term use. researchgate.net

Structure-Activity Relationships in Pharmacodynamic Efficacy

The pharmacological effects of amitriptyline are intrinsically linked to its chemical structure, a defining characteristic of tricyclic antidepressants (TCAs). nih.gov The molecule consists of a three-ring central structure and a propylidene side chain connected to a tertiary amine. nih.govmdpi.com This specific configuration governs its interaction with various biogenic amine transporters and receptors, and modifications to this structure can significantly alter its pharmacodynamic profile.

Amitriptyline's primary mechanism of action involves the inhibition of the reuptake of serotonin (5-HT) and norepinephrine (NE) by blocking their respective transporters, the serotonin transporter (SERT) and the norepinephrine transporter (NET), at the presynaptic terminal. nih.govdrugbank.com This leads to an increased concentration of these neurotransmitters in the synaptic cleft, potentiating their effects. drugbank.com Amitriptyline exhibits a relatively balanced inhibition of both SERT and NET. mdpi.com

The metabolic conversion of amitriptyline to its active metabolite, nortriptyline, is a critical aspect of its pharmacodynamic profile. This process, primarily mediated by the cytochrome P450 enzymes CYP2C19 and CYP2D6, involves the demethylation of the tertiary amine side chain to a secondary amine. drugbank.compharmgkb.orgeugenomic.com This seemingly minor structural change has significant consequences for its affinity for monoamine transporters. Nortriptyline is a more potent and selective inhibitor of NET than amitriptyline, while being a less potent inhibitor of SERT. drugbank.commdpi.comwikipedia.org Consequently, the administration of amitriptyline results in a dual pharmacological action: the direct effects of the parent compound and the subsequent, more noradrenergic effects of nortriptyline. mdpi.comwikipedia.org

The structure of the tricyclic core and the side chain also dictates the affinity for various other receptors, which are often associated with the side effects of amitriptyline. As a tertiary amine, amitriptyline demonstrates strong binding affinities for alpha-adrenergic, histamine (H1), and muscarinic (M1) receptors. nih.gov Studies on structure-activity relationships have revealed that dibenzocycloheptane derivatives, like amitriptyline, are more potent in their anticholinergic action compared to dibenzazepines. nih.gov Furthermore, N-methylation of the side chain markedly increases this potency. nih.gov

The binding affinities of amitriptyline and its primary active metabolite, nortriptyline, for various transporters and receptors have been quantified in numerous studies. These values, typically expressed as the inhibition constant (Ki), indicate the concentration of the drug required to occupy 50% of the receptors. A lower Ki value signifies a higher binding affinity.

Table 1: Comparative Binding Affinities (Ki, nM) of Amitriptyline and Nortriptyline

| Target | Amitriptyline | Nortriptyline |

|---|---|---|

| SERT | 3.45 | 4.3 |

| NET | 13.3 | 2.1 |

| DAT | 2580 | 1450 |

| 5-HT2A | 2.4 | 10 |

| α1-Adrenergic | 4.4 | 55 |

| H1 | 0.5 - 1.1 | 3 - 15 |

| M1 Muscarinic | 11 - 14.7 | 40 |

Data compiled from multiple sources. medchemexpress.comcaldic.comdrugbank.com

Another significant active metabolite is (E)-10-hydroxynortriptyline, which is a four times weaker inhibitor of norepinephrine reuptake than nortriptyline. wikipedia.org Both amitriptyline and nortriptyline also act as antagonists at various serotonin receptors, including 5-HT2A and 5-HT2C. wikipedia.org

Pharmacokinetic Characterization and Metabolic Pathways of Amitriptyline

Absorption and Systemic Distribution Dynamics

The absorption and systemic distribution of amitriptynol are intrinsically linked to its formation from amitriptyline (B1667244). As a metabolite, its presence and movement within the body are a consequence of the parent drug's absorption and subsequent biotransformation.

Amitriptyline is rapidly absorbed following oral administration, with an absolute oral bioavailability ranging from 30% to 60% due to significant first-pass metabolism in the liver drugbank.commedicines.org.ukqbdpharmaceuticals.comhpra.ie. This compound is formed during this hepatic metabolism, primarily through the hydroxylation of amitriptyline. Therefore, the "bioavailability" of this compound is a reflection of the extent and efficiency of this metabolic conversion from amitriptyline. Its systemic availability is thus dependent on the parent drug's absorption and the activity of the enzymes responsible for its formation.

Amitriptyline exhibits a high degree of plasma protein binding, approximately 95% drugbank.commedicines.org.ukqbdpharmaceuticals.comhpra.ieeuropa.eunih.gov. Studies indicate that this compound (referred to as 10-hydroxy-AT or ATOH) is also bound to plasma proteins, to a similar extent as its parent compound, although "not so firmly" nih.gov. This suggests that this compound, like amitriptyline, circulates largely bound to plasma proteins, which influences its distribution and availability for further metabolism or elimination.

Table 1: Plasma Protein Binding Comparison

| Compound | Plasma Protein Binding | Reference |

| Amitriptyline | Approximately 95% | drugbank.commedicines.org.ukqbdpharmaceuticals.comhpra.ieeuropa.eunih.gov |

| This compound (10-hydroxy-AT) | Similar to parent, but less firm | nih.gov |

Amitriptyline and its primary active metabolite, nortriptyline (B1679971), are known to cross the placental barrier and are present in small amounts in breast milk drugbank.commedicines.org.ukqbdpharmaceuticals.comeuropa.eunih.gov. While direct data on the tissue distribution of this compound itself is limited, its presence in the systemic circulation as a metabolite implies distribution throughout various tissues. Research on related compounds suggests that factors influencing drug transporters can affect tissue distribution, including brain penetration researchgate.netstanford.edu. The hydroxyl group on this compound increases its polarity compared to amitriptyline, which could influence its distribution characteristics, though specific data on this compound's brain penetration is not extensively detailed in the provided search results.

Hepatic Biotransformation and Metabolite Formation

The hepatic biotransformation of amitriptyline is a critical process that leads to the formation of various metabolites, including this compound. These pathways are mediated by specific cytochrome P450 (CYP) isoenzymes.

Amitriptyline undergoes two primary metabolic transformations: N-demethylation and hydroxylation drugbank.commedicines.org.ukhpra.iedrugbank.comhpra.iesemanticscholar.org.

N-Demethylation: This process converts amitriptyline into its active metabolite, nortriptyline, which is also a tricyclic antidepressant. Further demethylation of nortriptyline yields desmethylnortriptyline (B104222) drugbank.commedicines.org.ukscielo.br.

Hydroxylation: This pathway leads to the formation of this compound (10-hydroxyamitriptyline). Specifically, the (E)-isomer of 10-hydroxyamitriptyline (B1197387) is a primary metabolite formed through this route drugbank.comscielo.brontosight.aiontosight.ai. Other hydroxylated metabolites, such as 10-hydroxynortriptyline (B30761), are also formed from nortriptyline drugbank.commedicines.org.ukhpra.iescielo.br. These hydroxylated metabolites are generally less potent than their parent compounds drugbank.commedicines.org.ukhpra.ie.

Table 2: Primary Metabolic Pathways of Amitriptyline

| Metabolic Pathway | Parent Compound | Primary Metabolite(s) | Key Enzymes Involved |

| N-Demethylation | Amitriptyline | Nortriptyline | CYP2C19, CYP3A4, CYP1A2, CYP2C9 drugbank.commedicines.org.ukhpra.iedrugbank.comhpra.iesemanticscholar.org |

| Hydroxylation | Amitriptyline | This compound (10-hydroxyamitriptyline) | CYP2D6 hpra.iedrugbank.comhpra.ieontosight.aiontosight.ai |

The metabolism of amitriptyline is significantly influenced by various cytochrome P450 (CYP) isoenzymes, which exhibit genetic polymorphism, leading to inter-individual variability in drug response drugbank.commedicines.org.ukhpra.ieeuropa.eudrugbank.comhpra.ie.

CYP2D6: This isoenzyme is identified as the sole enzyme responsible for the hydroxylation of amitriptyline, exclusively producing (E)-10-hydroxyamitriptyline drugbank.com. The activity of CYP2D6 is crucial for the formation of this compound.

CYP2C19: This enzyme plays a major role in the N-demethylation of amitriptyline to nortriptyline, representing the quantitatively most important metabolic pathway drugbank.com. CYP2C19 activity can be assessed through metabolic ratios of amitriptyline demethylation scielo.br.

Other Isoenzymes: CYP1A2, CYP3A4, and CYP2C9 also participate in the N-demethylation of amitriptyline, albeit to varying degrees drugbank.commedicines.org.ukhpra.iedrugbank.comhpra.iesemanticscholar.org. CYP3A4 may play a more dominant role at toxic doses when CYP2C19 becomes saturated drugbank.com.

CYP2C19 in Demethylation

CYP2C19 plays a significant role in the N-demethylation of amitriptyline, converting the parent drug into its primary active metabolite, nortriptyline. Studies indicate that CYP2C19 is the most important enzyme for this pathway at physiological concentrations, accounting for a substantial portion of amitriptyline's metabolism. drugbank.comnih.govresearchgate.netpharmgkb.orgscite.aidrugbank.comnih.govg-standaard.nlfrontiersin.orgresearchgate.netresearchgate.netmdpi.com Individuals with reduced CYP2C19 activity (poor metabolizers) may experience higher plasma levels of amitriptyline and lower levels of nortriptyline, potentially increasing the risk of side effects. Conversely, ultrarapid metabolizers may have a reduced response. nih.govg-standaard.nlnih.gov

Contributions of CYP3A4, CYP1A2, and CYP2C9

CYP3A4, CYP1A2, and CYP2C9 also contribute to the metabolism of amitriptyline, primarily through demethylation, although their roles are generally considered less significant compared to CYP2C19 and CYP2D6. drugbank.comscite.aidrugbank.comresearchgate.netwikipedia.orgdrugsporphyria.netcentaurpharma.comheraldopenaccess.us In vitro studies suggest that CYP3A4 may play a more dominant role at toxic doses when CYP2C19 becomes saturated. drugbank.com CYP1A2, CYP2C9, and CYP3A4 have been identified as participating in demethylation, while CYP2D6 is the sole enzyme for hydroxylation. scite.aidrugbank.com Amitriptyline is not considered a significant inhibitor or inducer of CYP2C9 in vivo. drugsporphyria.net

Formation of Major Active and Inactive Metabolites

Nortriptyline as a Primary Active Metabolite

Nortriptyline is formed through the N-demethylation of amitriptyline, primarily catalyzed by CYP2C19. drugbank.comnih.govresearchgate.netpharmgkb.orgnih.govfrontiersin.orgresearchgate.netresearchgate.netmdpi.comwikipedia.org It is a secondary amine and a tricyclic antidepressant in its own right, acting as a potent inhibitor of norepinephrine (B1679862) reuptake, and to a lesser extent, serotonin (B10506) reuptake. drugbank.comnih.govwikipedia.orgwikipedia.orgmdpi.com Nortriptyline is considered a major active metabolite, and its plasma levels, along with those of amitriptyline, are often monitored to guide therapeutic response. nih.govwikipedia.org

Hydroxylated Amitriptyline (e.g., (E)-10-OH-Amitriptyline)

Hydroxylation of amitriptyline, predominantly at the 10-position, yields metabolites such as (E)-10-hydroxyamitriptyline. This reaction is primarily mediated by CYP2D6. researchgate.netscite.aidrugbank.comnih.govmdpi.com While these hydroxylated forms are generally less potent than nortriptyline, they can still possess pharmacological activity, particularly in inhibiting norepinephrine reuptake. nih.govwikipedia.org The formation of these metabolites is stereoselective, with the (-)-(E)-hydroxyl form often being the major product. researchgate.netresearchgate.net

Hydroxylated Nortriptyline (e.g., (E)-10-Hydroxynortriptyline, Z-enantiomer)

Compound Name Table

| Compound Name | Description |

| Amitriptyline (AT) | The parent tricyclic antidepressant drug. |

| Nortriptyline (NT) | The primary active metabolite of amitriptyline, formed by N-demethylation. |

| Amitriptylinoxide (AT-NO) | An N-oxide metabolite of amitriptyline. |

| (E)-10-OH-Amitriptyline | A hydroxylated metabolite of amitriptyline, formed by CYP2D6-mediated hydroxylation. |

| (Z)-10-OH-Amitriptyline | A hydroxylated metabolite of amitriptyline, formed by CYP2D6-mediated hydroxylation. |

| (E)-10-Hydroxynortriptyline | A hydroxylated metabolite of nortriptyline, formed by CYP2D6-mediated hydroxylation. |

| (Z)-10-Hydroxynortriptyline | A hydroxylated metabolite of nortriptyline, formed by CYP2D6-mediated hydroxylation. |

| Didesmethylamitriptyline | An inactive metabolite formed from nortriptyline. |

| Desmethylnortriptyline (NNT) | An inactive metabolite formed from nortriptyline. |

| 10,11-(OH)2-AT | A dihydroxylated metabolite of amitriptyline. |

| 2-OH-AT | A hydroxylated metabolite of amitriptyline. |

| 2-OH-NT | A hydroxylated metabolite of nortriptyline. |

The following search queries were used:

"Amitriptyline pharmacokinetics metabolic pathways"

"Amitriptyline metabolism CYP2C19 demethylation"

"Amitriptyline metabolism CYP2D6 hydroxylation"

"Amitriptyline metabolism CYP3A4 CYP1A2 CYP2C9 contributions"

"Amitriptyline major active metabolites formation"

"Nortriptyline formation from Amitriptyline pharmacokinetics"

"Hydroxylated Amitriptyline metabolites (E)-10-OH-Amitriptyline formation"

"Hydroxylated Nortriptyline metabolites (E)-10-Hydroxynortriptyline Z-enantiomer formation"

"Amitriptyline metabolic pathways research findings enzyme activity"

"Amitriptyline CYP enzyme substrate specificity"##

Amitriptyline, a tricyclic antidepressant, undergoes extensive hepatic metabolism primarily through the cytochrome P450 (CYP) enzyme system. This process leads to the formation of various metabolites, some of which retain pharmacological activity. The major metabolic routes involve N-demethylation and hydroxylation, predominantly mediated by CYP2C19 and CYP2D6, respectively. Other CYP enzymes also contribute to its metabolism, albeit to a lesser extent. Understanding these pathways is crucial due to significant inter-individual variability in drug response, largely influenced by genetic polymorphisms in these key metabolizing enzymes.

Cytochrome P450 Enzyme Involvement in Metabolism

Amitriptyline's metabolism is a complex process involving several CYP isoforms. The relative contribution of each enzyme can vary depending on substrate concentration and individual genetic makeup.

CYP2C19 in Demethylation

CYP2C19 plays a significant role in the N-demethylation of amitriptyline, converting the parent drug into its primary active metabolite, nortriptyline. Studies indicate that CYP2C19 is the most important enzyme for this pathway at physiological concentrations, accounting for a substantial portion of amitriptyline's metabolism. drugbank.comnih.govresearchgate.netpharmgkb.orgscite.aidrugbank.comnih.govg-standaard.nlfrontiersin.orgresearchgate.netresearchgate.netmdpi.com Individuals with reduced CYP2C19 activity (poor metabolizers) may experience higher plasma levels of amitriptyline and lower levels of nortriptyline, potentially increasing the risk of side effects. Conversely, ultrarapid metabolizers may have a reduced response. nih.govg-standaard.nlnih.gov

Contributions of CYP3A4, CYP1A2, and CYP2C9

CYP3A4, CYP1A2, and CYP2C9 also contribute to the metabolism of amitriptyline, primarily through demethylation, although their roles are generally considered less significant compared to CYP2C19 and CYP2D6. drugbank.comscite.aidrugbank.comresearchgate.netwikipedia.orgdrugsporphyria.netcentaurpharma.comheraldopenaccess.us In vitro studies suggest that CYP3A4 may play a more dominant role at toxic doses when CYP2C19 becomes saturated. drugbank.com CYP1A2, CYP2C9, and CYP3A4 have been identified as participating in demethylation, while CYP2D6 is the sole enzyme for hydroxylation. scite.aidrugbank.com Amitriptyline is not considered a significant inhibitor or inducer of CYP2C9 in vivo. drugsporphyria.net

Formation of Major Active and Inactive Metabolites

Nortriptyline as a Primary Active Metabolite

Nortriptyline is formed through the N-demethylation of amitriptyline, primarily catalyzed by CYP2C19. drugbank.comnih.govresearchgate.netpharmgkb.orgnih.govfrontiersin.orgresearchgate.netresearchgate.netmdpi.comwikipedia.org It is a secondary amine and a tricyclic antidepressant in its own right, acting as a potent inhibitor of norepinephrine reuptake, and to a lesser extent, serotonin reuptake. drugbank.comnih.govwikipedia.orgwikipedia.orgmdpi.com Nortriptyline is considered a major active metabolite, and its plasma levels, along with those of amitriptyline, are often monitored to guide therapeutic response. nih.govwikipedia.org

Hydroxylated Amitriptyline (e.g., (E)-10-OH-Amitriptyline)

Hydroxylation of amitriptyline, predominantly at the 10-position, yields metabolites such as (E)-10-hydroxyamitriptyline. This reaction is primarily mediated by CYP2D6. researchgate.netscite.aidrugbank.comnih.govmdpi.com While these hydroxylated forms are generally less potent than nortriptyline, they can still possess pharmacological activity, particularly in inhibiting norepinephrine reuptake. nih.govwikipedia.org The formation of these metabolites is stereoselective, with the (-)-(E)-hydroxyl form often being the major product. researchgate.netresearchgate.net

This compound and N-Acetyl-L-Cysteine Conjugates as Metabolic Products

Amitriptyline is extensively metabolized in the liver through several pathways, including demethylation and hydroxylation. The primary active metabolite formed through N-demethylation is nortriptyline, a secondary amine that also possesses antidepressant properties drugbank.comresearchgate.netnih.gov.

Hydroxylation of amitriptyline occurs at the ethylene (B1197577) bridge of its central seven-membered ring, introducing a chiral center and forming hydroxylated metabolites. These are commonly referred to as amitriptynols , with (E)-10-hydroxyamitriptyline being a significant product researchgate.netnih.govwikipedia.orgkarger.com. This hydroxylation step is specifically mediated by the cytochrome P450 (CYP) enzyme CYP2D6 karger.com. While other metabolic pathways exist, such as N-oxidation, the formation of N-acetyl-L-cysteine conjugates of amitriptyline was not explicitly identified in the reviewed literature.

Table 1: Major Metabolic Pathways and Metabolites of Amitriptyline

| Metabolic Pathway | Primary Enzyme(s) Involved | Major Metabolite(s) | Pharmacological Activity |

| N-Demethylation | CYP2C19, CYP3A4, CYP1A2, CYP2C9 | Nortriptyline | Active (similar to amitriptyline, but more potent inhibitor of noradrenaline reuptake) drugbank.comresearchgate.netnih.gov |

| Hydroxylation | CYP2D6 | (E)-10-hydroxyamitriptyline (this compound) | Less active than parent drug or nortriptyline researchgate.netnih.govwikipedia.orgkarger.com |

| N-Oxidation | (Unspecified) | Amitriptyline N-oxide | Minute amounts, almost inactive researchgate.net |

Stereoselective Metabolism

While amitriptyline itself is not chiral, its hydroxylation metabolite, (E)-10-hydroxyamitriptyline (this compound), possesses a chiral center nih.gov. The hydroxylation process, predominantly carried out by CYP2D6, exhibits stereoselectivity, with (E)-10-OH-amitriptyline being exclusively produced karger.com. Furthermore, the disposition of these hydroxylated metabolites, including their glucuronidation, can also be enantioselective researchgate.net. Genetic polymorphisms in CYP enzymes, particularly CYP2D6 and CYP2C19, significantly influence the rate and extent of amitriptyline metabolism, leading to considerable inter-individual variability in plasma concentrations of the parent drug and its metabolites drugbank.comnih.govkarger.comnih.govresearchgate.netresearchgate.net.

Excretion Pathways and Elimination Kinetics

The elimination of amitriptyline and its metabolites primarily occurs through the renal and biliary routes.

Renal Excretion of Parent Compound and Metabolites

The majority of amitriptyline and its metabolites are excreted via the kidneys nih.gov. Approximately 25-50% of an administered dose is eliminated in the urine as inactive metabolites within 24 hours drugbank.com. These metabolites are largely excreted in conjugated forms, such as glucuronide or sulfate (B86663) conjugates drugbank.comfda.gov. The excretion of unchanged amitriptyline in the urine is minimal, accounting for about 2% of the dose drugbank.cominchem.orgmedicines.org.ukhres.ca. In patients with chronic renal failure, altered metabolism and accumulation of conjugated metabolites have been observed, potentially impacting drug efficacy and safety nih.gov.

Biliary Elimination

A smaller proportion of amitriptyline and its metabolites is eliminated through biliary excretion into the feces drugbank.commedcentral.comnih.gov. Significant gastric and biliary secretion can contribute to enterohepatic circulation, where the drug and its metabolites are reabsorbed from the gastrointestinal tract, potentially prolonging their presence in the body inchem.org.

Elimination Half-Lives of Amitriptyline and Metabolites

The elimination half-life of amitriptyline exhibits considerable variability among individuals, influenced by factors such as age and genetic polymorphisms in metabolic enzymes drugbank.comhres.ca. Reported half-lives for amitriptyline range from approximately 10 to 50 hours, with common averages cited around 15-25 hours drugbank.comwikipedia.orginchem.orgmedicines.org.ukhres.canih.govnih.govrelevancerecovery.com. Its primary active metabolite, nortriptyline, has a slightly longer elimination half-life, typically ranging from 23 to 31 hours wikipedia.org. Other hydroxylated metabolites, such as (E)-10-hydroxynortriptyline, have shorter half-lives, around 8-10 hours wikipedia.org.

Table 2: Elimination Half-Lives of Amitriptyline and Key Metabolites

| Compound | Elimination Half-Life (hours) | Notes |

| Amitriptyline | 10 - 50 (average ~15-25) | Highly variable; can increase with age and genetic factors drugbank.comhres.ca. |

| Nortriptyline | 23 - 31 | Primary active metabolite wikipedia.org. |

| (E)-10-hydroxynortriptyline | 8 - 10 | Hydroxylated metabolite wikipedia.org. |

Table 3: Excretion Pathways of Amitriptyline

| Excretion Route | Percentage of Dose | Notes |

| Renal Excretion | ~70-90% | Primarily as conjugated metabolites; <2% as unchanged drug drugbank.comfda.govinchem.orgmedicines.org.ukhres.ca. |

| Biliary/Fecal | Small amounts | Contributes to enterohepatic circulation drugbank.cominchem.orgmedcentral.comnih.gov. |

Compound Name Table:

Amitriptyline

Nortriptyline

(E)-10-hydroxyamitriptyline (this compound)

(E)-10-hydroxynortriptyline

Pharmacogenetic Influences on Pharmacokinetics

The metabolism of amitriptyline, and by extension the formation of its metabolites like this compound, is primarily mediated by cytochrome P450 (CYP) enzymes, notably CYP2D6 and CYP2C19. Genetic variations in these enzymes can profoundly alter the rate and extent of drug metabolism, leading to substantial differences in plasma concentrations of the parent drug and its active metabolites.

CYP2D6 Polymorphism and Metabolizer Phenotypes

Cytochrome P450 2D6 (CYP2D6) is identified as the sole enzyme responsible for the hydroxylation of amitriptyline, exclusively producing the (E)-10-OH-amitriptyline metabolite, which is this compound. scite.ainih.govresearchgate.net Consequently, genetic polymorphisms in the CYP2D6 gene directly impact the formation rate of this compound. Individuals are classified into different metabolizer phenotypes based on their CYP2D6 genotype:

Poor Metabolizers (PM): Individuals with two non-functional CYP2D6 alleles exhibit significantly reduced or absent enzyme activity. This leads to a decreased rate of this compound formation, potentially resulting in higher plasma concentrations of amitriptyline and lower levels of its hydroxylated metabolites, including this compound. frontiersin.orgpharmgkb.org

Intermediate Metabolizers (IM): Carrying one functional and one non-functional allele, these individuals have reduced CYP2D6 activity compared to extensive metabolizers. This can lead to a moderate decrease in this compound formation. frontiersin.org

Extensive Metabolizers (EM) / Normal Metabolizers (NM): Possessing at least one functional allele and typically two, these individuals have normal CYP2D6 enzyme activity, leading to typical rates of this compound formation. frontiersin.orgpharmgkb.org

Ultrarapid Metabolizers (UM): Individuals with gene duplications or multiple functional alleles exhibit increased CYP2D6 enzyme activity. This can result in a more rapid formation of this compound and potentially lower plasma concentrations of amitriptyline. frontiersin.orgnih.gov

The impact of CYP2D6 genotype on amitriptyline pharmacokinetics is substantial, with plasma concentrations of amitriptyline and its active metabolite nortriptyline increasing with decreasing CYP2D6 activity. frontiersin.org This suggests that reduced CYP2D6 activity, which governs this compound formation, is associated with higher exposure to the parent drug.

CYP2C19 Polymorphism and Metabolizer Phenotypes

CYP2C19 Poor Metabolizers: Individuals with CYP2C19 loss-of-function alleles (e.g., 2/2) exhibit reduced N-demethylation. This can lead to higher plasma concentrations of amitriptyline and lower concentrations of nortriptyline. nih.gov

CYP2C19 Ultrarapid Metabolizers: Individuals with increased function alleles (e.g., 17/17) have enhanced CYP2C19 activity, potentially leading to faster conversion of amitriptyline to nortriptyline. nih.govpharmgkb.org

Research indicates that CYP2C19 genotype has a significant effect on nortriptyline pharmacokinetics, with higher CYP2C19 activity being associated with higher nortriptyline AUC and Cmax. frontiersin.org However, the direct impact of CYP2C19 on amitriptyline pharmacokinetics itself may be less pronounced compared to CYP2D6, though it influences the nortriptyline-to-amitriptyline concentration ratio. frontiersin.orgpharmgkb.orgg-standaard.nl

Pharmacokinetic-Pharmacodynamic Correlations in Research Settings

Research has explored the relationship between amitriptyline plasma concentrations and its pharmacodynamic effects, primarily focusing on anticholinergic effects. Studies have investigated how plasma levels of amitriptyline correlate with outcomes such as reduced saliva output and subjective ratings of dry mouth. nih.govnih.gov

Correlation with Anticholinergic Effects: In research settings, a correlation has been observed between increased plasma amitriptyline concentrations and certain anticholinergic effects, specifically decreased saliva weight and increased dry mouth. nih.govnih.gov However, drowsiness did not consistently correlate with plasma amitriptyline levels. Furthermore, no apparent correlation was found between anticholinergic effects and plasma nortriptyline concentrations. nih.govnih.gov

Compound List:

Amitriptyline

this compound ((E)-10-OH-amitriptyline)

Nortriptyline

CYP2D6 (Cytochrome P450 2D6)

CYP2C19 (Cytochrome P450 2C19)

Preclinical Research and in Vitro Studies

Cellular and Molecular Pharmacology Studies

Receptor Binding and Ligand Affinity Assays (in vitro)

Amitriptyline (B1667244) demonstrates a broad receptor binding profile, interacting with a variety of neurotransmitter receptors. Its affinity for these receptors has been quantified in numerous in vitro studies using radioligand binding assays, which measure the concentration of the drug required to inhibit the binding of a specific radiolabeled ligand to its receptor by 50% (IC50) or the inhibition constant (Ki).

Studies on rat brain tissue have shown that amitriptyline is a potent inhibitor of muscarinic receptors. nih.gov The affinity varies across different brain regions, with the external layers of the cortex showing a high affinity (IC50 = 65.8 ± 2.1 nM) and hippocampal regions displaying a slightly lower affinity (IC50 = 96.3 ± 3.4 nM). nih.gov Other areas like the thalamus and superior colliculus have even lower affinities, with IC50 values of 112 ± 6.8 nM and 117 ± 32.6 nM, respectively. nih.gov Conversely, the substantia nigra shows a high affinity with an IC50 value of 62.8 ± 0.9 nM. nih.gov Further research indicates that amitriptyline has a degree of selectivity for muscarinic M1 receptors over M2 receptors. karger.com

Amitriptyline also interacts with adenosine (B11128) receptors. Radioligand binding competition assays revealed that amitriptyline can displace radioligand binding to the A2a-adenosine receptor (A2a-AR) with an IC50 of 51.42 ± 15.87 µM and a Ki of 4.8 ± 0.11 µM. imrpress.com Its binding to the A1-adenosine receptor (A1-AR) is less pronounced, with high concentrations (10⁻⁴ and 10⁻³ M) inhibiting radioligand binding by approximately 25%. imrpress.com

The compound also shows affinity for various other receptors, as detailed in the table below.

Interactive Data Table: Amitriptyline Receptor Binding Affinities (Ki in nM)

| Receptor | Ki (nM) |

| Serotonin (B10506) Transporter (SERT) | 3.45 medchemexpress.com |

| Norepinephrine (B1679862) Transporter (NET) | 13.3 medchemexpress.com |

| Dopamine (B1211576) Transporter (DAT) | 2580 medchemexpress.com |

| Histamine (B1213489) H1 Receptor | - |

| Alpha-1 Adrenergic Receptor | - |

| Muscarinic M1 Receptor | - |

| Muscarinic M2 Receptor | - |

| Muscarinic M3 Receptor | - |

| Muscarinic M4 Receptor | - |

| Muscarinic M5 Receptor | - |

| 5-HT2A Receptor | - |

| 5-HT2C Receptor | - |

Neurotransmitter Transporter Function Assays (in vitro)

A primary mechanism of amitriptyline's action involves the inhibition of neurotransmitter reuptake transporters, specifically the serotonin transporter (SERT) and the norepinephrine transporter (NET). wikipedia.orgnih.govresearchgate.net In vitro assays using human cloned transporters have determined the inhibition constants (Ki) of amitriptyline to be 3.45 nM for SERT and 13.3 nM for NET. medchemexpress.com Its affinity for the dopamine transporter (DAT) is significantly weaker, with a Ki of 2.58 µM. medchemexpress.com This potent inhibition of SERT and NET leads to an increased concentration of serotonin and norepinephrine in the synaptic cleft, which is believed to be a key contributor to its therapeutic effects. wikipedia.orgdrugbank.com

Interactive Data Table: Amitriptyline Neurotransmitter Transporter Inhibition

| Transporter | Ki (nM) |

| Human Serotonin Transporter (hSERT) | 3.45 medchemexpress.com |

| Human Norepinephrine Transporter (hNET) | 13.3 medchemexpress.com |

| Human Dopamine Transporter (hDAT) | 2580 medchemexpress.com |

Metabolic Enzyme Activity and Inhibition Kinetics (in vitro)

The metabolism of amitriptyline is primarily carried out by the cytochrome P450 (CYP) enzyme system in the liver. wikipedia.orgnih.gov In vitro studies using cDNA-expressed human CYP enzymes have identified several key players in its metabolic pathways. drugbank.com

N-demethylation, the main metabolic route, is mediated by multiple CYP isoforms, including CYP2C19, CYP3A4, CYP1A2, CYP2C9, and CYP2D6. drugbank.comcapes.gov.br CYP2C19 is considered the most important enzyme for this process, especially at therapeutic concentrations. drugbank.comcapes.gov.br It exhibits a high affinity for amitriptyline, with Km values in the range of 5-13 µmol/l. drugbank.com At higher, potentially toxic concentrations, CYP3A4 appears to play a more dominant role. drugbank.comcapes.gov.br

Hydroxylation of amitriptyline is exclusively mediated by CYP2D6, leading to the formation of (E)-10-OH-amitriptyline. drugbank.com Like CYP2C19, CYP2D6 also shows a high affinity for amitriptyline with a Km of approximately 10.70 µM. drugbank.comtandfonline.com

The kinetics of amitriptyline N-demethylation in human liver microsomes are complex and have been described by a two-enzyme model, involving a high-affinity site with Michaelis-Menten kinetics and a low-affinity site with Hill enzyme kinetics. nih.govnih.gov

Interactive Data Table: Kinetic Parameters of Amitriptyline Metabolism by CYP Isoforms

| CYP Isoform | Metabolic Pathway | Km (µM) | Vmax (mol h⁻¹ (mol CYP)⁻¹) |

| CYP2C19 | N-demethylation | 5-13 drugbank.com | 475 drugbank.com |

| CYP2D6 | N-demethylation | 5-13 drugbank.com | 90-145 drugbank.com |

| CYP2D6 | Hydroxylation | 10.70 tandfonline.com | 8.99 nmol h⁻¹ mg protein⁻¹ tandfonline.com |

| CYP1A2 | N-demethylation | 74-92 drugbank.com | 90-145 drugbank.com |

| CYP3A4 | N-demethylation | 74-92 drugbank.com | 90-145 drugbank.com |

| CYP2C9 | N-demethylation | 74-92 drugbank.com | 90-145 drugbank.com |

Studies on Neuronal Growth and Synaptogenesis in Cell Culture

Recent in vitro research has revealed that amitriptyline possesses neurotrophic properties, promoting neuronal growth and the formation of synapses. nih.gov Studies have shown that amitriptyline can directly bind to and activate the tropomyosin receptor kinase A (TrkA) and TrkB receptors, which are receptors for nerve growth factor (NGF) and brain-derived neurotrophic factor (BDNF), respectively. sciencedaily.comnih.gov This activation is thought to be a distinct mechanism from its effects on neurotransmitter reuptake. sciencedaily.com

In primary mouse hippocampal and cortical neuron cultures, treatment with amitriptyline has been shown to potentiate neurite formation and axonal growth. plos.org Specifically, amitriptyline stimulated the development of dorsal root ganglion (DRG) neurons in a dose-dependent manner, although toxic effects were observed at higher concentrations. nih.gov This neurotrophic activity is likely mediated through the activation of the TrkA signaling pathway in these neurons. nih.govresearchgate.net Furthermore, amitriptyline has been found to increase the expression of synaptic marker proteins in primary cortical neurons. plos.org

In cell culture models, amitriptyline has also demonstrated the ability to promote the regeneration of cochlear synapses after damage induced by glutamate (B1630785) toxicity. jci.org This effect was associated with its role as a TrkB agonist. jci.org Studies have also indicated that amitriptyline can modulate autophagy in neuroblastoma cell lines, though the direct link between this and synaptogenesis is still under investigation. mdpi.com

Investigation of Anti-inflammatory Effects at the Cellular Level

Amitriptyline has demonstrated anti-inflammatory properties in various in vitro models. A key aspect of this is its ability to inhibit microglial activation. nih.govresearchgate.netresearchgate.net In co-cultures of astrocytes and microglia, amitriptyline significantly reduced inflammation and inhibited microglial activation. nih.govresearchgate.net This effect is significant as microglia are key immune cells in the central nervous system, and their activation is associated with neuroinflammation.

The anti-inflammatory effects of amitriptyline also extend to the modulation of inflammatory mediators. In vitro studies have shown that amitriptyline can reduce the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6) in various cell types, including human blood monocytes and glial cultures. researchgate.netmdpi.com It has also been shown to decrease the expression of intercellular adhesion molecule-1 (ICAM-1) and vascular cell adhesion molecule-1 (VCAM-1) in human endothelial cells stimulated with lipopolysaccharide (LPS). jppres.com

Furthermore, amitriptyline can attenuate the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in macrophages. jppres.com These enzymes are involved in the production of nitric oxide and prostaglandins, respectively, which are important mediators of inflammation. The mechanism of these anti-inflammatory effects may involve the inhibition of signaling pathways such as the Toll-like receptor 4 (TLR4)-mediated NF-κB pathway. researchgate.net

Animal Model Investigations

Content for this section was not generated as it falls outside the explicit scope of the provided outline which focuses on preclinical and in vitro studies.

Pharmacological Efficacy in Diverse Animal Models of Disease

Amitriptyline has demonstrated efficacy in a variety of animal models of disease, extending beyond its traditional use as an antidepressant. In murine models of Huntington's disease, amitriptyline treatment has been shown to improve motor coordination. nih.gov This beneficial effect is associated with a reduction in mutant huntingtin protein aggregation and potentiation of the brain-derived neurotrophic factor (BDNF)-TrkB signaling pathway. nih.gov

In models of neuropathic pain, such as the streptozotocin-induced diabetic rat model, both systemic and peripheral administration of amitriptyline have been found to have anti-allodynic effects. clinmedjournals.org Similarly, in a murine model of cisplatin-induced peripheral neuropathy, systemic administration of amitriptyline resulted in a decrease in cold allodynia and an increase in mechanical withdrawal thresholds in the hind paws. nih.gov Furthermore, in a rat model of neuropathic pain, local co-administration of amitriptyline with morphine produced analgesic effects. ijbcp.com Studies in mice have also indicated that amitriptyline possesses significant analgesic activity mediated through both central and peripheral pathways. ijbcp.com

Amitriptyline has also shown efficacy in models of depression. In the tail suspension test (TST) and the forced swim test (FST) in mice, amitriptyline decreased immobility time, indicative of an antidepressant-like effect. researchgate.net Chronic treatment with amitriptyline also decreased escape latencies in female mice in the learned helplessness paradigm. researchgate.net In a mouse model of Duchenne muscular dystrophy, amitriptyline was found to ameliorate muscle inflammation and depressive symptoms. ijbcp.com

The tables below summarize the findings from various animal models.

Table 1: Efficacy of Amitriptyline in Neuropathic Pain Models

| Animal Model | Type of Pain | Key Findings | Reference |

| Streptozotocin-induced diabetic rat | Neuropathic pain | Anti-allodynic effect with both peripheral and systemic administration. | clinmedjournals.org |

| Cisplatin-induced peripheral neuropathy mouse | Neuropathic pain | Decreased cold allodynia and increased mechanical withdrawal thresholds in hind paws. | nih.gov |

| Neuropathic pain rat model | Neuropathic pain | Analgesic effect with local co-administration with morphine. | ijbcp.com |

| Acetic acid-induced writhing test mouse | Peripheral pain | Showed a 41.09% reduction in the number of writhes. | ijbcp.com |

| Radiant heat tail flick and Haffner's tail clip method mouse | Central pain | Showed significant analgesic activity compared to the control group. | ijbcp.com |

Table 2: Efficacy of Amitriptyline in Other Disease Models

| Animal Model | Disease | Key Findings | Reference |

| N171-82Q Huntington disease mouse | Huntington's disease | Improved motor coordination, reduced mHTT aggregation, potentiated BDNF-TrkB signaling. | nih.gov |

| Tail suspension test and forced swim test mouse | Depression | Decreased immobility time. | researchgate.net |

| Learned helplessness paradigm mouse | Depression | Decreased escape latencies in female mice. | researchgate.net |

| mdx mouse model | Duchenne muscular dystrophy | Ameliorated muscle inflammation and depressive symptoms. | ijbcp.com |

Behavioral and Neurobiological Assessments in Animal Studies

Behavioral and neurobiological assessments in animal studies have provided further insight into the mechanisms of amitriptyline. In a study on healthy mice, acute administration of amitriptyline was associated with increased horizontal locomotion, rearing, and grooming in an open-field test. hrpub.org However, repeated administration led to a suppression of horizontal locomotion and rearing. hrpub.org The same study also observed a dose-related decrease in spatial working memory in the Y-maze and radial-arm maze after repeated administration. hrpub.org

In a valproate model of autism in rats, amitriptyline demonstrated anxiolytic effects, but only in males. kazanmedjournal.ru In the elevated plus maze, amitriptyline increased the time spent in and the number of entries into the open arms in male rats. kazanmedjournal.ru

Studies on the neurobiological effects of amitriptyline have shown that it can influence synaptic plasticity. In mice, acute administration of amitriptyline increased hippocampal levels of the growth-associated protein 43 (GAP-43), a marker of synaptic plasticity. jsmcentral.org Furthermore, in an unpredictable chronic mild stress (UCMS) model of depression, chronic amitriptyline treatment reversed the decrease in GAP-43 immunostaining in the hippocampal CA3 region. jsmcentral.org

In a study on inhibitory avoidance in mice, chronic administration of amitriptyline before the training phase blocked the learning of inhibitory avoidance in male mice but not in females. redalyc.org Another study found that amitriptyline has a dose-dependent impairing effect on inhibitory avoidance in both male and female mice. psicothema.com

Table 3: Behavioral and Neurobiological Effects of Amitriptyline in Animal Studies

| Animal Model | Test/Assessment | Key Findings | Reference |

| Healthy mice | Open-field test | Acute administration increased locomotion, rearing, and grooming; repeated administration suppressed locomotion and rearing. | hrpub.org |

| Healthy mice | Y-maze and radial-arm maze | Repeated administration caused a dose-related decrease in spatial working memory. | hrpub.org |

| Valproate model of autism rats | Elevated plus maze | Anxiolytic effect in males (increased time in and entries to open arms). | kazanmedjournal.ru |

| Mice | Immunoblotting and immunofluorescence | Acute administration increased hippocampal GAP-43 levels. Chronic treatment reversed the UCMS-induced decrease in GAP-43. | jsmcentral.org |

| Mice | Inhibitory avoidance | Chronic administration before training blocked learning in males. A dose-dependent impairing effect was seen in both sexes. | redalyc.orgpsicothema.com |

In Vivo Metabolism and Metabolite Profiling in Animal Brain and Plasma

Studies in mice have elucidated the in vivo metabolism and metabolite profile of amitriptyline in both brain and plasma. Following a single intraperitoneal injection in Swiss CD1 mice, the absorption and elimination of amitriptyline were rapid in both plasma and brain. nih.gov

In plasma, the major metabolite was 10-OH-nortriptyline, which accounted for 46% of the area under the curve (AUC). nih.gov 10-OH-amitriptyline was also present at significant levels, but only within the first hour after administration. nih.gov

In the brain, amitriptyline itself was the most abundant compound, making up 43% of the total AUC. nih.gov Its primary active metabolite, nortriptyline (B1679971), was also present in significant amounts (29% of total AUC), along with demethylnortriptyline (11% of total AUC). nih.gov The levels of hydroxylated metabolites in the brain were much lower. nih.gov This suggests a high degree of transfer across the blood-brain barrier and/or significant intracerebral demethylation. nih.gov

Further research using P-glycoprotein (P-gp) knock-out mice has shown that amitriptyline and its metabolites are substrates of P-gp, a transporter that can extrude substances from the brain. researchgate.net Cerebral concentrations of amitriptyline and its metabolites were found to be higher in P-gp-deficient mice compared to control mice. researchgate.net

Table 4: Pharmacokinetic Parameters and Metabolite Distribution of Amitriptyline in Mice

| Compartment | Key Findings | Reference |

| Plasma | Rapid absorption and elimination. Major metabolite is 10-OH-nortriptyline. | nih.gov |

| Brain | Rapid absorption and elimination. Amitriptyline is the most abundant compound, followed by nortriptyline and demethylnortriptyline. Lower levels of hydroxylated metabolites. | nih.gov |

| P-gp Knock-out Mice | Higher cerebral concentrations of amitriptyline and its metabolites compared to controls, indicating they are P-gp substrates. | researchgate.net |

Research on Analgesic Mechanisms in Rodent Models (e.g., topical application studies)

Research in rodent models, particularly through topical application studies, has provided significant insights into the analgesic mechanisms of amitriptyline. Topical application of amitriptyline has been shown to produce antinociceptive and antiallodynic effects in models of neuropathic and acute pain. researchgate.net

In mice with chemotherapy-induced peripheral neuropathy, topical amitriptyline increased mechanical withdrawal thresholds. researchgate.netnih.gov It also inhibited the firing of C-, Aβ-, and Aδ-type peripheral nerve fibers in ex vivo skin-saphenous nerve preparations. researchgate.netnih.gov These effects appear to be mediated through the local inhibition of voltage-gated sodium channels (Nav channels). researchgate.netnih.gov Whole-cell patch-clamp recordings on cultured sensory neurons revealed that amitriptyline is a potent inhibitor of the main Nav channels found in nociceptors: Nav1.7, Nav1.8, and Nav1.9. researchgate.netnih.gov

Furthermore, calcium imaging studies have shown that amitriptyline can activate the transient receptor potential ankyrin 1 (TRPA1) channel. researchgate.netnih.gov In a rat sciatic nerve model, perineurally applied amitriptyline was superior to bupivacaine (B1668057) in blocking nerve impulse propagation. uj.edu.pl Preclinical evidence also suggests that topical amitriptyline is more potent than lidocaine (B1675312) at the same concentrations in providing cutaneous analgesia in rats. researchgate.net

Effects on Cortical Spreading Depression in Migraine Models

Cortical spreading depression (CSD), a wave of neuronal and glial depolarization, is considered a key event in the pathophysiology of migraine with aura. mdpi.comwikipedia.orgwho.int Preclinical studies in rat models have demonstrated that chronic administration of amitriptyline can suppress CSD. mdpi.comwikipedia.orgwho.intnih.gov

In one study, daily administration of several migraine prophylactic drugs, including amitriptyline, for several months resulted in a dose-dependent reduction in the frequency of CSD by 40-80% and an increase in the CSD threshold. mdpi.comnih.gov This effect was observed with chronic, but not acute, treatment, and longer treatment durations led to a stronger suppression of CSD. nih.gov These findings suggest that a common mechanism of action for several migraine prophylactic drugs, including amitriptyline, may be the suppression of CSD. who.intnih.gov

Clinical Research Paradigms and Translational Applications

Research on Therapeutic Efficacy in Clinical Populations

Amitriptyline (B1667244) has been a benchmark antidepressant for decades, and its efficacy in treating major depressive disorder (MDD) has been established through numerous clinical trials. cochrane.orgnih.gov A comprehensive systematic review and meta-analysis of 39 trials, encompassing 3,509 participants, confirmed that amitriptyline is significantly more effective than placebo in achieving an acute response in adults with MDD. cochrane.orgnih.gov The odds ratio for an acute response with amitriptyline compared to placebo was 2.67. nih.gov This indicates a strong therapeutic effect. Furthermore, patients treated with amitriptyline were significantly less likely to withdraw from trials due to a lack of efficacy compared to those receiving a placebo. nih.gov

While highly effective, the clinical utility of amitriptyline is sometimes weighed against its side effect profile. cochrane.org Despite this, its established efficacy keeps it a relevant treatment option, especially in cases where other antidepressants have failed. cambridge.org In comparative studies against other tricyclic/heterocyclic antidepressants and Selective Serotonin (B10506) Reuptake Inhibitors (SSRIs), amitriptyline has shown at least comparable, and in some analyses, slightly superior efficacy. cambridge.org A systematic review of 186 randomized controlled trials (RCTs) found a statistically significant, albeit small, efficacy advantage for amitriptyline. cambridge.org

Table 1: Efficacy of Amitriptyline in Major Depressive Disorder (MDD)

| Outcome Measure | Amitriptyline | Placebo | Odds Ratio (95% CI) | Number of Studies (Participants) |

|---|---|---|---|---|

| Acute Response | Higher | Lower | 2.67 (2.21 to 3.23) | 18 RCTs (n=1987) nih.gov |

| Withdrawal due to Inefficacy | Lower | Higher | 0.20 (0.14 to 0.28) | 19 RCTs (n=2017) nih.gov |

Amitriptyline is widely utilized in the management of various chronic pain syndromes, often at doses lower than those typically used for depression. nih.gov Its analgesic properties are believed to be independent of its antidepressant effects. nih.govneurology.org

The efficacy of amitriptyline in neuropathic pain has been a subject of extensive research, although the quality of evidence varies across different conditions. A Cochrane review assessing amitriptyline for neuropathic pain in adults concluded that while it has been a first-line treatment for many years, there is a lack of high-quality, unbiased evidence to firmly support its beneficial effect. nih.govnih.gov The available evidence, mostly from smaller, older studies, suggests that only a minority of patients achieve satisfactory pain relief. nih.govnih.gov

For painful diabetic neuropathy , multiple studies have demonstrated amitriptyline's superiority over placebo in providing pain relief. nih.govneurology.org A randomized, double-blind, crossover study found that amitriptyline was significantly better than an active placebo in relieving both steady, burning pain and sharp, stabbing pains. nih.govneurology.org This analgesic effect was observed to be independent of the patient's mood. nih.govneurology.org In a comparative trial against duloxetine (B1670986), both drugs showed similar efficacy in providing pain relief for patients with painful diabetic neuropathy. diabetesjournals.org Another study comparing amitriptyline to pregabalin (B1679071) found no significant difference between the two treatments in patient and physician global assessments of efficacy, though both showed improvement from the first week. nih.gov

In the management of postherpetic neuralgia , early treatment with low-dose amitriptyline has been shown to be effective. A randomized, double-blind, placebo-controlled trial demonstrated that pre-emptive administration of amitriptyline to elderly patients with acute herpes zoster significantly reduced the prevalence of postherpetic neuralgia by more than half. nih.gov However, in a comparative trial with pregabalin for established postherpetic neuralgia, pregabalin showed significantly better pain improvement at 2 and 4 months, although no significant difference was observed at the 6-month mark. turkjdermatol.comresearchgate.net

The role of amitriptyline in chemotherapy-induced peripheral neuropathy (CIPN) is less clear. A double-blind, randomized placebo-controlled trial assessing amitriptyline for the prevention of CIPN in patients starting treatment with neurotoxic agents found no difference between the amitriptyline and placebo groups. iiarjournals.orgiiarjournals.org However, research into topical applications of amitriptyline for the treatment of established CIPN has shown promise. A pilot study investigating a 10% amitriptyline cream found a significant decrease in pain scores after 4 weeks of treatment, suggesting it could be a viable option. nih.gov A phase III trial of a combination cream of 2% ketamine and 4% amitriptyline, however, did not show a decrease in CIPN symptoms compared to placebo. nih.gov More recently, a phase 2 clinical trial was initiated to evaluate a topical formulation of amitriptyline, ATX01, for adults with CIPN. curetoday.com

Table 2: Clinical Trial Findings for Amitriptyline in Neuropathic Pain

| Neuropathic Pain Type | Study Design | Comparator | Key Findings |

|---|---|---|---|

| Diabetic Neuropathy | Randomized, double-blind, crossover | Active Placebo | Amitriptyline was superior to placebo in relieving pain, independent of mood. nih.govneurology.org |

| Diabetic Neuropathy | Randomized, double-blind, crossover | Duloxetine | Both amitriptyline and duloxetine demonstrated similar efficacy. diabetesjournals.org |

| Postherpetic Neuralgia | Randomized, double-blind, placebo-controlled | Placebo | Early treatment with low-dose amitriptyline reduced the prevalence of postherpetic neuralgia by over 50%. nih.gov |

| Chemotherapy-Induced Peripheral Neuropathy (Prevention) | Double-blind, randomized, placebo-controlled | Placebo | Amitriptyline did not prevent the development of chemotherapy-induced neuropathic symptoms. iiarjournals.orgiiarjournals.org |

| Chemotherapy-Induced Peripheral Neuropathy (Treatment) | Pilot Study (Topical) | Baseline | 10% topical amitriptyline significantly reduced pain scores. nih.gov |